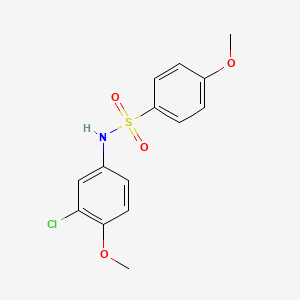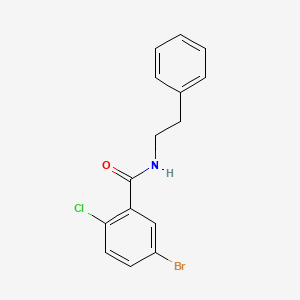
N-(3-chloro-4-methoxyphenyl)-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-4-methoxybenzenesulfonamide, commonly known as CMMS, is a sulfonamide derivative that has been widely used in scientific research applications. CMMS is a chemical compound that has been synthesized for its potential therapeutic properties, and it has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of CMMS is not fully understood. It is believed to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids and proteins, which are essential for the growth and survival of microorganisms and cancer cells. CMMS has also been found to inhibit the activity of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
CMMS has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. CMMS has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, it has been found to have anti-inflammatory activity and reduce the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
CMMS has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable and has a long shelf life. CMMS has been found to have low toxicity and is safe for use in lab experiments. However, CMMS has some limitations for lab experiments. It is not water-soluble and requires organic solvents for dissolution. CMMS is also sensitive to light and heat, which can affect its stability and activity.
Orientations Futures
There are several future directions for the use of CMMS in scientific research. CMMS has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer, infectious diseases, and inflammatory diseases. Further research is needed to fully understand the mechanism of action of CMMS and its potential therapeutic properties. In addition, new derivatives of CMMS can be synthesized and tested for their potential therapeutic properties. CMMS can also be used in combination with other drugs to enhance their therapeutic efficacy.
Méthodes De Synthèse
CMMS can be synthesized using a straightforward two-step process. The first step involves the reaction of 3-chloro-4-methoxyaniline with sodium hydroxide to form 3-chloro-4-methoxyphenol. The second step involves the reaction of 3-chloro-4-methoxyphenol with benzenesulfonyl chloride to form CMMS. The yield of CMMS can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
CMMS has been widely used in scientific research applications due to its potential therapeutic properties. It has been found to have antibacterial, antifungal, antiviral, and anti-inflammatory activities. CMMS has also been found to inhibit the growth of cancer cells and induce apoptosis. It has been used in the development of new drugs for the treatment of various diseases, including cancer, infectious diseases, and inflammatory diseases.
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4S/c1-19-11-4-6-12(7-5-11)21(17,18)16-10-3-8-14(20-2)13(15)9-10/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTPGEJFHOKXNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-4-methoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B5803326.png)
![2-(2-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B5803344.png)

![4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B5803355.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5803359.png)
![4-[4-(benzyloxy)-3-methoxybenzyl]-1-piperazinecarbaldehyde](/img/structure/B5803366.png)
![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5803380.png)
![1-benzyl-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803381.png)
![2-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5803392.png)
![3-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5803394.png)


![4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5803424.png)
![7-(3,4-dichlorophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5803428.png)